molecular formula C17H19N3O2 B5762875 N'-(1-benzylpiperidin-4-ylidene)furan-2-carbohydrazide

N'-(1-benzylpiperidin-4-ylidene)furan-2-carbohydrazide

Cat. No.: B5762875
M. Wt: 297.35 g/mol
InChI Key: LMTCQJUYQQPCCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-(1-benzylpiperidin-4-ylidene)furan-2-carbohydrazide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a benzyl group, and a furan ring connected through a carbohydrazide linkage. Its molecular formula is C17H20N2O2, and it has a molecular weight of 284.35 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-benzylpiperidin-4-ylidene)furan-2-carbohydrazide typically involves the reaction of 1-benzylpiperidin-4-one with furan-2-carbohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N’-(1-benzylpiperidin-4-ylidene)furan-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-(1-benzylpiperidin-4-ylidene)furan-2-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antioxidant agent.

    Medicine: Explored for its anticancer properties, particularly against human cervical cancer cell lines.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N’-(1-benzylpiperidin-4-ylidene)furan-2-carbohydrazide involves its interaction with specific molecular targets. For instance, in its anticancer activity, the compound may inhibit the proliferation of cancer cells by inducing apoptosis through the activation of caspase pathways. The hydrazide group can form hydrogen bonds with target proteins, leading to the disruption of their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(1-benzylpiperidin-4-ylidene)furan-2-carbohydrazide stands out due to its unique combination of a piperidine ring, benzyl group, and furan ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-ylidene)amino]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c21-17(16-7-4-12-22-16)19-18-15-8-10-20(11-9-15)13-14-5-2-1-3-6-14/h1-7,12H,8-11,13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMTCQJUYQQPCCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=NNC(=O)C2=CC=CO2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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